molecular formula C14H11FN2O B8322478 1-(4-Fluoro-2-methylphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(4-Fluoro-2-methylphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B8322478
M. Wt: 242.25 g/mol
InChI Key: NZSDCSXUGWZPMB-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

2-Cyano-N-(4-fluoro-2-methylphenyl)acetamide (2.0 g, 10 mmol) and 4-methoxybut-3-en-2-one (1.4 mL, 13 mmol) were suspended in 2-(2-methoxyethoxy)ethanol (20 mL), and 1,4-diazabicyclo[2.2.2]octane (1.2 g, 10 mmol) was added. The mixture was stirred at 120° C. for 6 hr, and cooled to room temperature. The mixture was diluted with ethyl acetate (40 mL), and washed with saturated aqueous sodium hydrogen carbonate solution. Then the organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. Hexane-ethyl acetate was added to the residue, and the resulting precipitate was collected by filtration to give the title compound (630 mg, 25%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][C:8]=1[CH3:14])=[O:5])#[N:2].CO[CH:17]=[CH:18][C:19](=O)[CH3:20].N12CCN(CC1)CC2>COCCOCCO.C(OCC)(=O)C>[F:13][C:10]1[CH:11]=[CH:12][C:7]([N:6]2[C:19]([CH3:20])=[CH:18][CH:17]=[C:3]([C:1]#[N:2])[C:4]2=[O:5])=[C:8]([CH3:14])[CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)CC(=O)NC1=C(C=C(C=C1)F)C
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
COC=CC(C)=O
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOCCO
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane-ethyl acetate was added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)N1C(C(=CC=C1C)C#N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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